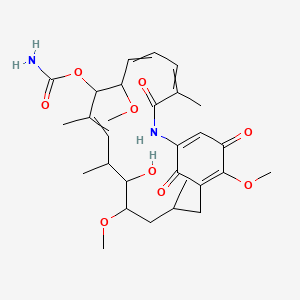

geldanamycin

Description

Properties

IUPAC Name |

(13-hydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAWLPCGQOSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30562-34-6 | |

| Record name | Geldanamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Geldanamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a benzoquinone ansamycin antibiotic, stands as a pivotal discovery in the fields of oncology and molecular biology. Initially identified for its modest antimicrobial properties, its subsequent characterization as a potent and specific inhibitor of Heat Shock Protein 90 (Hsp90) revolutionized our understanding of cellular protein homeostasis and provided a novel therapeutic target for cancer.[1] Hsp90 is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical oncoproteins driving the growth, survival, and proliferation of cancer cells.[1] This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental methodologies that defined our initial understanding of this compound.

Discovery and Origin

This compound was first isolated in 1970 from the fermentation broth of the bacterium Streptomyces hygroscopicus var. geldanus var nova.[2] The producing organism, a soil-dwelling actinomycete, was identified as a new variety of S. hygroscopicus.[3] The initial patent filed by The Upjohn Company described its production, isolation, and preliminary characterization, noting its activity against certain bacteria and protozoa.[3]

Fermentation and Isolation

The original method for producing and isolating this compound as described by DeBoer et al. (1970) provides the foundation for its recovery. While the patent offers a general overview, detailed protocols from subsequent studies have refined the process.

Experimental Protocol: Isolation of this compound from Streptomyces hygroscopicus

-

Fermentation: Streptomyces hygroscopicus var. geldanus (NRRL 3602) is cultured in a suitable aqueous nutrient medium under submerged aerobic conditions. The medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. Fermentation is carried out at 28-30°C for 3-5 days.[3]

-

Broth Extraction: The whole fermentation broth is filtered to separate the mycelium from the supernatant. The filtered broth is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform.[3]

-

Mycelial Extraction: The mycelium is extracted separately with a polar organic solvent like acetone or methanol. The solvent is then evaporated under reduced pressure.

-

Solvent-Solvent Partitioning: The crude extracts from the broth and mycelium are combined and subjected to a series of solvent-solvent extractions to remove impurities.

-

Chromatographic Purification: The partially purified extract is subjected to column chromatography, typically using silica gel. Elution with a gradient of solvents (e.g., chloroform-methanol mixtures) allows for the separation of this compound from other metabolites.[3]

-

Crystallization: The fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent system (e.g., chloroform-hexane) to yield a yellow crystalline solid.[3]

Structure Elucidation

The chemical structure of this compound was determined by Rinehart and Shield in 1976 through a combination of spectroscopic techniques. It was identified as a benzoquinone ansamycin, characterized by a 19-membered macrocyclic ring.[4]

Experimental Protocol: Structure Elucidation of this compound

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum showed characteristic absorption bands for the benzoquinone chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive ¹H and ¹³C NMR spectroscopy, including decoupling experiments, was employed to establish the connectivity of the atoms and the stereochemistry of the molecule.

Mechanism of Action: Hsp90 Inhibition

For over two decades after its discovery, the precise molecular target of this compound's anticancer activity remained elusive. The seminal work of Whitesell et al. in 1994 identified Hsp90 as the direct binding partner of this compound, a discovery that transformed the field.[5]

Discovery of Hsp90 as the Target

Experimental Protocol: Identification of Hsp90 as the this compound Target (Whitesell et al., 1994)

-

Affinity Chromatography: this compound was chemically cross-linked to a solid support (e.g., Sepharose beads) to create an affinity matrix.

-

Cell Lysate Incubation: A lysate from cancer cells was passed over the this compound-Sepharose column. Proteins with an affinity for this compound would bind to the column.

-

Elution: The bound proteins were eluted from the column using a high concentration of free this compound or a denaturing agent.

-

Protein Identification: The eluted proteins were separated by SDS-PAGE, and the prominent band was identified as Hsp90 through protein sequencing and Western blotting.

Competitive Binding to the ATP Pocket

Further studies revealed that this compound exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the binding of ATP.[6] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins.

Experimental Protocol: Demonstrating Competitive ATP Binding

-

ATP-Sepharose Binding Assay: The N-terminal domain of Hsp90 was shown to bind to ATP immobilized on Sepharose beads.

-

Competitive Elution: The binding of the Hsp90 N-terminal domain to ATP-Sepharose was inhibited by the presence of free this compound, demonstrating that both molecules compete for the same binding site.[6]

-

Radiolabeled Ligand Binding Assay: A filter binding assay using radiolabeled [³H]17-AAG (a this compound analog) was developed to measure its affinity for the N-terminal domain of Hsp90.[7] The binding of the radiolabeled ligand could be displaced by unlabeled this compound, ATP, and ADP, confirming competitive binding.[7]

Cellular Effects of this compound

The inhibition of Hsp90 by this compound has profound effects on cellular processes, particularly in cancer cells which are often highly dependent on Hsp90 for maintaining the stability of oncoproteins.

Degradation of Hsp90 Client Proteins

A key consequence of Hsp90 inhibition is the targeted degradation of its client proteins via the ubiquitin-proteasome pathway.[8] This was demonstrated for several key oncoproteins.

Experimental Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

-

Cell Culture and Treatment: Cancer cell lines known to overexpress specific Hsp90 client proteins (e.g., SKBr3 for ErbB2, K562 for Bcr-Abl) are cultured to sub-confluency. The cells are then treated with varying concentrations of this compound for different time points.[9]

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.[9]

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[9]

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for the Hsp90 client protein of interest (e.g., anti-ErbB2, anti-v-Src, anti-mutated p53) and a loading control (e.g., anti-β-actin or anti-GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified using densitometry. A decrease in the band intensity of the client protein in this compound-treated samples compared to the control indicates degradation.[9]

Reversion of the Malignant Phenotype

Early studies by Uehara et al. (1986) demonstrated that herbimycin A, an analog of this compound, could induce the reversion of the transformed phenotype in v-Src-expressing cells.[10] This effect was later attributed to the this compound-induced degradation of the v-Src oncoprotein.

Experimental Protocol: Assay for Reversion of Malignant Phenotype

-

Cell Culture: A cell line transformed with a specific oncogene (e.g., v-Src-transformed rat kidney cells) is cultured. These cells typically exhibit a rounded, refractile morphology and grow in a disorganized manner.

-

This compound Treatment: The transformed cells are treated with this compound at a concentration that is not immediately cytotoxic.

-

Morphological Observation: The morphology of the cells is observed over time using phase-contrast microscopy. Reversion of the malignant phenotype is characterized by a change to a more flattened, fibroblastic morphology and more organized growth patterns.

-

Soft Agar Colony Formation Assay: To assess anchorage-independent growth, a hallmark of transformation, cells are plated in soft agar with and without this compound. A reduction in the number and size of colonies in the presence of this compound indicates a reversion of the transformed phenotype.

Quantitative Data

The following tables summarize key quantitative data from early studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Carcinoma | 0.082 - 3.51 | [1][11] |

| HepG2 | Hepatocellular Carcinoma | 0.114 | [1] |

| HeLa | Cervical Carcinoma | >200 µg/ml | [1] |

| MDA-MB-231 | Breast Carcinoma | 0.060 | [12] |

| SKBr3 | Breast Carcinoma | ~0.1 | [11] |

| SKOV-3 | Ovarian Carcinoma | ~0.1 | [11] |

| PC-3 | Prostate Carcinoma | ~0.1 | [11] |

| U-87 | Glioblastoma | ~1.0 | [11] |

| A-549 | Lung Carcinoma | 0.99 | [11] |

Table 2: Binding Affinity of this compound for Hsp90

| Method | Hsp90 Source | Kd (µM) | Reference |

| SPROX | MCF-7 cell lysate (0.5h equilibration) | 1 | [2] |

| SPROX | MCF-7 cell lysate (24h equilibration) | 0.03 | [2] |

| Filter Binding Assay ([³H]17-AAG) | Recombinant human Hsp90α | 0.4 ± 0.1 | [7] |

| Fluorescence Anisotropy (BDGA) | Recombinant Hsp90α (24h incubation) | 0.009 | [13] |

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action as an Hsp90 inhibitor marked a significant milestone in cancer research. It not only provided a novel therapeutic strategy but also unveiled the critical role of molecular chaperones in maintaining the stability of oncoproteins. The experimental approaches detailed in this guide laid the groundwork for the development of a new class of anticancer agents and continue to be relevant in the ongoing investigation of protein folding and degradation pathways. Despite its own limitations in clinical development due to toxicity and poor solubility, this compound remains a vital tool for researchers and a foundational molecule in the design of next-generation Hsp90 inhibitors.[1]

References

- 1. japsonline.com [japsonline.com]

- 2. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat shock protein 90 inhibition: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The amino-terminal domain of heat shock protein 90 (hsp90) that binds this compound is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Filter binding assay for the this compound-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polyubiquitination and proteasomal degradation of the p185c-erbB-2 receptor protein-tyrosine kinase induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Mechanisms of reversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

Geldanamycin: A Technical Guide to its Structure, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic isolated from Streptomyces hygroscopicus.[1] It has garnered significant interest in the scientific community, not for its antimicrobial properties, but for its potent antitumor activity. This activity stems from its specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[2] This technical guide provides an in-depth overview of the chemical structure and properties of this compound, its mechanism of action through the inhibition of the Hsp90 chaperone cycle, and detailed experimental protocols for its study.

Chemical Structure and Properties

This compound possesses a unique and complex structure, characterized by a 19-membered macrocyclic ring incorporating a benzoquinone moiety.[1] This ansa-structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₀N₂O₉ | [3] |

| Molecular Weight | 560.64 g/mol | [3] |

| CAS Number | 30562-34-6 | [3] |

| Appearance | Yellow solid | [4] |

| Melting Point | Not readily available in cited literature | |

| Solubility | Soluble in DMSO (>100 mg/mL), poorly soluble in methanol, insoluble in ethanol and water. Maximum estimated water solubility is ~20-50 µM. | [5] |

| Binding Affinity (Kd) to Hsp90 | 1.2 µM |

Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle

This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90.[2] This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, a critical process for the proper folding, stability, and activation of a wide range of "client" proteins. Many of these client proteins are key components of signal transduction pathways that are often dysregulated in cancer, such as v-Src, Bcr-Abl, p53, and ERBB2.[2]

The inhibition of Hsp90 leads to the misfolding and subsequent ubiquitination of these client proteins, targeting them for degradation by the proteasome. This depletion of oncoproteins disrupts multiple signaling pathways simultaneously, leading to cell cycle arrest, and apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to visualize the decrease in Hsp90 client protein levels following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, Her2, c-Raf) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value of this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to directly measure the heat changes that occur upon the binding of this compound to Hsp90, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Methodology:

-

Sample Preparation: Prepare a solution of purified Hsp90 protein in a suitable buffer (e.g., phosphate or Tris buffer). Prepare a solution of this compound in the same buffer, ensuring a final DMSO concentration is low and identical in both solutions to minimize heat of dilution effects.

-

ITC Instrument Setup: Thoroughly clean and degas both the protein and ligand solutions. Load the Hsp90 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the this compound solution into the Hsp90 solution while monitoring the heat released or absorbed after each injection.

-

Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells, generating a thermogram of heat change versus time.

-

Data Analysis: Integrate the peaks in the thermogram to obtain the heat change for each injection. Plot these values against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters of the interaction.

Conclusion

This compound's unique chemical structure and its specific mechanism of action as an Hsp90 inhibitor make it a valuable tool for cancer research and a lead compound for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a robust framework for investigating the biological effects of this compound and for the screening and characterization of new Hsp90 inhibitors. While this compound itself has limitations for clinical use due to toxicity and poor solubility, its derivatives continue to be explored in clinical trials, highlighting the enduring importance of understanding this foundational Hsp90 inhibitor.

References

- 1. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C29H40N2O9 | CID 5288382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Biosynthesis of Geldanamycin in Streptomyces hygroscopicus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biosynthesis of geldanamycin, a potent antitumor agent, in its native producer, Streptomyces hygroscopicus. The document details the biosynthetic pathway, the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies used in its study.

Introduction

This compound is a benzoquinone ansamycin antibiotic that exhibits potent antitumor activity by inhibiting the function of Heat Shock Protein 90 (Hsp90).[1][2] Produced by various strains of Streptomyces hygroscopicus, this macrocyclic polyketide has garnered significant interest in the field of drug development.[3][4] Understanding its biosynthesis is crucial for targeted genetic engineering to produce novel, more effective, and less toxic analogs.

The biosynthesis of this compound is a complex process that can be broadly divided into three main stages:

-

Biosynthesis of the starter unit: Formation of 3-amino-5-hydroxybenzoic acid (AHBA).[1][5]

-

Polyketide chain assembly: Elongation of the AHBA starter unit by a Type I polyketide synthase (PKS).[1][6]

-

Post-PKS modifications: A series of tailoring reactions to form the final active this compound molecule.[1][5]

This guide will delve into the technical details of each of these stages, supported by quantitative data and detailed experimental protocols.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (gdm) in Streptomyces hygroscopicus. This cluster encodes all the necessary enzymes for the production of this complex metabolite.

Biosynthesis of the 3-Amino-5-Hydroxybenzoic Acid (AHBA) Starter Unit

The pathway is initiated with the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[7] This process involves a series of enzymatic reactions that convert precursors from primary metabolism into the aromatic core of this compound.

Polyketide Chain Elongation

The AHBA starter unit is loaded onto the this compound polyketide synthase (PKS), a large multi-domain enzyme complex encoded by the genes gdmAI, gdmAII, and gdmAIII.[1][4] The PKS catalyzes the sequential condensation of extender units to the growing polyketide chain. The extender units used in this compound biosynthesis are malonyl-CoA, methylmalonyl-CoA, and methoxymalonyl-CoA.[6][8] The PKS is organized into seven modules, each responsible for one round of chain elongation.[1]

Post-PKS Modifications and Cyclization

Following the assembly of the linear polyketide chain, it undergoes a series of tailoring reactions to yield the final this compound molecule. These modifications include:

-

Cyclization: The linear polyketide is released from the PKS and cyclized to form the macrocyclic lactam ring, a reaction catalyzed by an amide synthase.[9]

-

Hydroxylation, O-methylation, and Carbamoylation: The prothis compound intermediate is then subjected to a cascade of modifications, including hydroxylation, O-methylation, and the addition of a carbamoyl group at the C7 position, catalyzed by enzymes such as monooxygenases (gdmM), methyltransferases (gdmG), and carbamoyltransferases (gdmN).[1][10][11]

-

Oxidation: The final steps involve oxidations to form the characteristic benzoquinone ring.[12]

Below is a diagram illustrating the core biosynthetic pathway of this compound.

Regulatory Mechanisms

The production of this compound is tightly regulated at the transcriptional level, involving both pathway-specific regulators located within the gdm gene cluster and global regulators that respond to environmental cues.

Cluster-Situated Regulators

The gdm gene cluster contains at least three regulatory genes: gdmRI, gdmRII, and gdmRIII.[1][3]

-

gdmRI and gdmRII : These genes encode for LAL-family transcriptional regulators and have been shown to be positive regulators of this compound biosynthesis.[3][13] Disruption of either of these genes leads to a significant decrease or complete abolishment of this compound production.[13]

-

gdmRIII : This gene encodes a TetR-family transcriptional regulator. It also acts as a positive regulator for this compound biosynthesis.[3][14] Interestingly, GdmRIII has a dual role and negatively regulates the biosynthesis of another antibiotic, elaiophylin, in some strains.[14][15]

Global Regulation by the PhoR-PhoP System

This compound biosynthesis is also influenced by the availability of inorganic phosphate in the growth medium.[1] This regulation is mediated by the two-component system PhoR-PhoP.[1][3] Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP. Phosphorylated PhoP then binds to specific DNA sequences (PHO boxes) in the promoter regions of target genes, thereby controlling their expression.[1][3] In the case of this compound biosynthesis, the PhoR-PhoP system appears to exert a positive regulatory effect.[1]

The signaling pathway for the regulation of this compound biosynthesis is depicted below.

Quantitative Data on this compound Production

The production of this compound can be influenced by various factors, including genetic modifications and fermentation conditions. The following tables summarize some of the reported quantitative data.

| Strain/Condition | This compound Titer (mg/L) | Fold Increase | Reference |

| S. hygroscopicus NRRL 3602 (Wild Type) | ~250 | - | [9] |

| S. hygroscopicus XM201 (Wild Type) | 1590 | - | [16] |

| S. hygroscopicus XM201 with nirC expression | 1780 | 1.12 | [16] |

| S. geldanamycininus FIM18-0592 (Wild Type) | 2887 | - | [16] |

| S. geldanamycininus FIM18-0592 (UV mutant) | 3742 | 1.3 | [16] |

| S. hygroscopicus with overexpressed PKS and AHBA genes | - | 1.88 | [1] |

| S. hygroscopicus with reduced pellet size | - | 1.88 | [17] |

| Gene Disruption | Effect on this compound Production | Reference |

| pks (in S. hygroscopicus 17997) | Abolished | [10] |

| gdmM (in S. hygroscopicus 17997) | Abolished | [10] |

| gdmN (in S. hygroscopicus 17997) | Abolished | [10] |

| gdmRI (in S. hygroscopicus 17997) | Abolished | [13] |

| gdmRII (in S. hygroscopicus 17997) | Abolished | [13] |

| phoP (in S. hygroscopicus var. geldanus) | Unable to grow in SPG medium | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Fermentation and this compound Production

Culture Media: A typical fermentation medium for this compound production contains:

-

Glucose: 104.2 g/L

-

Soybean cake powder: 16.8 g/L

-

Ammonium sulfate: 3 g/L

-

Lactic acid: 3 g/L

-

Glycerin: 40 g/L

-

Magnesium sulfate: 1 g/L

-

Calcium carbonate: 4 g/L

-

pH: 7.2[16]

Fermentation Conditions:

-

Spores are used to inoculate a seed culture, which is then transferred to the production medium.[9][16]

-

Cultures are typically incubated at 28°C with shaking (e.g., 240-300 rpm) for 5-7 days.[9][16]

Quantification of this compound by HPLC

Sample Preparation:

-

The fermentation broth is mixed with methanol (e.g., in a 1:4 volume ratio).[16]

-

The mixture is subjected to ultrasonication and then centrifuged to remove cell debris.[16]

-

The supernatant is filtered and used for HPLC analysis.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Inertsil C18, 4.6 x 150 mm).[9]

-

Mobile Phase: Isocratic elution with 60% acetonitrile in water.[9]

-

Flow Rate: 2 ml/min.[9]

-

Detection: UV at 315 nm.[9]

-

Quantification: A standard curve is generated using purified this compound.[16]

Gene Disruption and Complementation

Gene knockout studies are essential for elucidating the function of specific genes in the this compound biosynthetic pathway. A general workflow for gene disruption in Streptomyces is as follows:

-

Construct a disruption cassette: An antibiotic resistance gene (e.g., apramycin resistance) is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene.

-

Introduce the cassette into S. hygroscopicus: This is often achieved through intergeneric conjugation from E. coli or using a phage-based delivery system.[6][18]

-

Select for double-crossover homologous recombination: This results in the replacement of the target gene with the resistance cassette.

-

Verify the gene disruption: This is confirmed by PCR and Southern blot analysis.

-

Phenotypic analysis: The mutant strain is fermented, and the production of this compound is analyzed by HPLC to determine the effect of the gene knockout.[10]

For complementation, the wild-type gene is cloned into an integrative vector and introduced back into the mutant strain to restore this compound production.[13]

The workflow for a typical gene disruption experiment is outlined in the diagram below.

Electrophoretic Mobility Shift Assay (EMSA) and Nuclease Footprinting

These techniques are used to study the interaction of regulatory proteins, such as PhoP, with their target DNA sequences.[1][3]

-

EMSA: A labeled DNA probe containing the putative binding site is incubated with the purified regulatory protein. The protein-DNA complex will migrate slower than the free probe during gel electrophoresis, resulting in a "shifted" band.

-

Nuclease Footprinting: This method identifies the precise DNA sequence protected by the bound protein from nuclease digestion. The protected region, or "footprint," reveals the binding site.

Conclusion

The biosynthesis of this compound in Streptomyces hygroscopicus is a well-characterized process involving a Type I PKS and a series of tailoring enzymes, all under the control of a complex regulatory network. The information presented in this guide provides a solid foundation for researchers interested in studying and engineering this important biosynthetic pathway for the development of novel anticancer drugs. Further research into the enzymatic mechanisms and regulatory intricacies will continue to open up new avenues for the production of this compound analogs with improved therapeutic properties.

References

- 1. Regulation of this compound Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of this compound Biosynthesis by Cluster-Situated Transcription Factors and the Master Regulator PhoP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Gene disruption and replacement in the rapamycin-producing Streptomyces hygroscopicus strain ATCC 29253 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scocyc.streptomyces.org.uk [scocyc.streptomyces.org.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. [Roles of this compound biosynthetic genes in Streptomyces hygroscopicus 17997] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. Development of the first this compound-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quantitative study of the relationships between morphology, physiology and this compound synthesis in submerged cultures of Streptomyces hygroscopicus var. geldanus - DORAS [doras.dcu.ie]

- 14. GdmRIII, a TetR Family Transcriptional Regulator, Controls this compound and Elaiophylin Biosynthesis in Streptomyces autolyticus CGMCC0516 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Improving this compound Production in Streptomyces geldanamycininus Through UV Mutagenesis of Protoplast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The influence of morphology on this compound production in submerged fermentations of Streptomyces hygroscopicus var. geldanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Geldanamycin's Mechanism of Action: A Technical Guide to Target Proteins and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent antitumor agent that functions by inhibiting the molecular chaperone Heat Shock Protein 90 (Hsp90).[1] Hsp90 is critical for the conformational stability and function of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its essential ATPase activity.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.[5][6] Consequently, multiple oncogenic signaling pathways are simultaneously disrupted, resulting in cell cycle arrest and apoptosis.[2][7] This guide provides a detailed overview of this compound's target proteins, the cellular pathways it modulates, quantitative data on its activity, and protocols for key experimental analyses.

Core Target: Heat Shock Protein 90 (Hsp90)

The primary molecular target of this compound is Hsp90, one of the most abundant molecular chaperones in eukaryotic cells.[4] It plays a crucial role in maintaining cellular proteostasis by managing the folding, activation, and stability of over 400 client proteins.[5]

Structure and Function of Hsp90: Hsp90 exists as a homodimer, with each monomer comprising three primary domains:[5][8]

-

N-Terminal Domain (NTD): Contains an unconventional ATP-binding pocket, which is the site of this compound binding. The ATPase activity located here is critical for the chaperone cycle.[5][9]

-

Middle Domain (MD): A highly charged and flexible region that links the NTD and CTD. It plays a role in binding both client proteins and co-chaperones.[5]

-

C-Terminal Domain (CTD): Responsible for the dimerization of Hsp90 monomers and contains a secondary ATP-binding site.[8]

The chaperone cycle of Hsp90 is a dynamic process involving ATP binding and hydrolysis, which drives conformational changes necessary for client protein maturation.[10] this compound's inhibition of the NTD's ATPase activity locks Hsp90 in a conformation that is recognized by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), leading to the ubiquitination and degradation of the associated client protein by the proteasome.[5][6]

Quantitative Data: Binding Affinity and Cellular Potency

The interaction of this compound with Hsp90 is characterized as a time-dependent, slow, tight-binding inhibition.[11][12] This accounts for the discrepancy between its moderate binding affinity in short-term biochemical assays and its high potency in cell-based assays.[11]

Table 1: this compound-Hsp90 Binding Affinity

| Parameter | Value | Conditions | Source |

| Kd | 1 µM | 0.5-hour equilibration in MCF-7 cell lysate | [12] |

| Kd | 0.03 µM (30 nM) | 24-hour equilibration in MCF-7 cell lysate | [12] |

| Ki* | 10 nM | Purified Hsp90α (using BODIPY-GA fluorescent analogue) | [11] |

| Kd(app) | 4.6 nM | 24-hour incubation with Hsp90α (using BODIPY-GA) | [13] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line Type | IC50 Range | Source |

| Glioma | 0.4 - 3 nM | [14] |

| Breast Cancer (MCF-7, MDA-MB-231) | 2 - 20 nM | [5][14] |

| Small Cell Lung Cancer | 50 - 100 nM | [14] |

| T-cell Leukemia | 10 - 700 nM | [14] |

| Ovarian Cancer (A2780) | ~2000 nM | [14] |

| Cervical Cancer (HeLa) | ~40 µM (24-hour incubation) | [15] |

Note: IC50 values can vary significantly based on the specific cell line, incubation time, and assay method used.

Hsp90 Client Proteins and Affected Cellular Pathways

This compound's antitumor activity stems from its ability to deplete a wide range of oncogenic Hsp90 client proteins. This simultaneously impacts multiple signaling pathways essential for tumor growth and survival.[2]

Key Client Proteins Targeted by this compound:

-

Protein Kinases: These are among the most sensitive clients. Examples include:

-

Transcription Factors:

-

Steroid Hormone Receptors:

-

Estrogen Receptor (ER), Androgen Receptor (AR).[5]

-

Major Cellular Pathways Disrupted by this compound:

-

PI3K/Akt Survival Pathway: Akt is a key Hsp90 client. Its degradation upon this compound treatment inhibits downstream survival signals and can induce apoptosis.[3]

-

RAS/RAF/MAPK Proliferation Pathway: Raf-1, a critical component of the MAPK cascade, is highly dependent on Hsp90. Its depletion blocks proliferative signals.[7][17]

-

Cell Cycle Regulation: this compound induces cell cycle arrest at both the G1/S and G2/M transitions.[7][20][21] This is achieved by depleting key regulatory proteins like Cyclin D1, CDK4, CDK6, and Cdc2.[18][21][22] For instance, the degradation of CDK4 prevents the hyperphosphorylation of the Retinoblastoma protein (Rb), halting progression into the S phase.[7]

-

Apoptosis Induction: By downregulating pro-survival proteins like Akt and upregulating pro-apoptotic factors, this compound triggers programmed cell death.[3] In some cells, it causes an accumulation of the tumor suppressor protein p53.[20]

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound's Mechanism of Action

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chaperoning oncogenes: Hsp90 as a target of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an inhibitor of the chaperone activity of HSP90, induces MAPK-independent cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease [mdpi.com]

- 9. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hsp90: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. This compound and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. brieflands.com [brieflands.com]

- 17. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of heat shock protein 90 function by 17-allylamino-17-demethoxy-geldanamycin in Hodgkin's lymphoma cells down-regulates Akt kinase, dephosphorylates extracellular signal-regulated kinase, and induces cell cycle arrest and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-cycle arrest and p53 accumulation induced by this compound in human ovarian tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound induces cell cycle arrest in K562 erythroleukemic cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Biological Activity of Geldanamycin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin, a naturally occurring benzoquinone ansamycin, has garnered significant attention in the field of oncology due to its potent antitumor properties.[1] Its mechanism of action revolves around the inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational stability and function of a multitude of oncogenic "client" proteins.[2] By disrupting the Hsp90 chaperone cycle, this compound and its derivatives trigger the ubiquitination and subsequent proteasomal degradation of these client proteins, leading to the simultaneous blockade of multiple signaling pathways essential for cancer cell growth, proliferation, and survival.[3][4]

Despite its potent anticancer activity, the clinical development of this compound has been hampered by its poor water solubility and significant hepatotoxicity.[3] This has spurred the development of a wide array of semi-synthetic and fully synthetic derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the biological activity of key this compound derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action: Hsp90 Inhibition

This compound and its derivatives exert their biological effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[5] This competitive inhibition of ATP binding prevents the conformational changes required for the Hsp90 chaperone cycle to proceed, trapping the client proteins in an unstable state.[3] This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which tag the client proteins for degradation by the proteasome.[3]

The degradation of a broad spectrum of Hsp90 client proteins, which include receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., Akt, Raf-1), and cell cycle regulators (e.g., CDK4), results in the disruption of key oncogenic signaling pathways.[2][6] A hallmark of Hsp90 inhibition is the concomitant induction of heat shock proteins, particularly Hsp70, as a cellular stress response.[6]

Figure 1: Hsp90 inhibition by this compound derivatives.

Quantitative Biological Data

The following tables summarize the in vitro biological activity of prominent this compound derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which represent the concentration of the compound required to inhibit the biological process by 50%.

Table 1: Hsp90 Binding Affinity and Pan-Cancer Cell Line Activity

| Compound | Target | Binding Affinity (Kd) | Cell Line | IC50/GI50 (nM) | Reference |

| This compound | Hsp90 | 1.2 µM | - | - | [5] |

| 17-AAG (Tanespimycin) | Hsp90 | 6.7 nM | BT474 (Breast) | 5-6 | [7][8] |

| LNCaP (Prostate) | 25-45 | [7] | |||

| JIMT-1 (Breast) | 10 | [9] | |||

| 17-DMAG (Alvespimycin) | Hsp90 | - | SKBR3 (Breast) | 29 | [10] |

| SKOV3 (Ovarian) | 32 | [10] | |||

| A2058 (Melanoma) | 2.1 | [10] | |||

| IPI-504 (Retaspimycin) | Hsp90 | - | Various | 10-40 | [11][12] |

| U266 (Myeloma) | 196 | [13] | |||

| Ganetespib (STA-9090) | Hsp90 | - | OSA 8 (Osteosarcoma) | 4 | [14][15] |

| NCI-H1975 (NSCLC) | 2-30 | [16] | |||

| KYSE-150 (Esophageal) | 29.32 | [17] | |||

| Onalespib (AT13387) | Hsp90 | 0.7 nM | A375 (Melanoma) | 18 | [8][18] |

| HCT116 (Colon) | 8.7 | [19] | |||

| A549 (NSCLC) | 50 | [1] | |||

| NVP-AUY922 (Luminespib) | Hsp90α/β | 1.7 nM | Various | 2-40 | [20] |

| NCI-N87 (Gastric) | 2-40 | [20][21] | |||

| BT474 (Breast) | 5.4 (average) | [22] |

Table 2: IC50 Values in Specific Cancer Cell Line Panels

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| 17-AAG (Tanespimycin) | NCI-SNU-1 | Gastric | 2.07 | [7] |

| A549 | NSCLC | 0.303 | [7] | |

| IST-MEL1 | Melanoma | 0.407 | [7] | |

| Ganetespib (STA-9090) | C2 (Canine) | Mast Cell | 19 | [14][23] |

| BR (Canine) | Mast Cell | 4 | [14][23] | |

| MG63 | Osteosarcoma | 43 | [23] | |

| Onalespib (AT13387) | 22Rv1 | Prostate | 13-260 (range) | [8] |

| T474 | Breast | 13-260 (range) | [8] | |

| PNT2 (non-tumorigenic) | Prostate | 480 | [8] | |

| NVP-AUY922 (Luminespib) | NCI-SNU-16 | Gastric | 48,314 | [20] |

| SNU-C1 | Colon | 24,910 | [20] | |

| NCI-H524 | SCLC | 24,381 | [20] |

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro assays to determine their binding affinity, cellular potency, and mechanism of action. Below are detailed methodologies for key experiments.

Figure 2: Experimental workflow for evaluating this compound derivatives.

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Hsp90 ATP-binding pocket.

-

Materials:

-

Recombinant human Hsp90α protein

-

Fluorescently labeled this compound or ATP analog (probe)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT

-

Test compounds (this compound derivatives)

-

384-well, low-volume, black plates

-

Plate reader capable of fluorescence polarization measurements

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute in Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare a solution of Hsp90α protein and the fluorescent probe in Assay Buffer. The concentration of the probe should be at its Kd for Hsp90α, and the protein concentration should be sufficient to yield a stable polarization signal.

-

Add 2 µL of the diluted test compound solutions to the wells of the 384-well plate. For control wells, add 2 µL of Assay Buffer with the corresponding DMSO concentration.

-

Initiate the reaction by adding 18 µL of the Hsp90α protein and fluorescent probe mixture to each well.

-

Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

Calculate the percent inhibition for each test compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 or GI50 value.

-

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with an inhibitor.[6]

-

Materials:

-

Cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of the test compound for a specific time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.

-

Structure-Activity Relationships (SAR)

The development of this compound derivatives has been guided by understanding the relationship between their chemical structure and biological activity. Modifications at the 17-position of the ansa macrocycle have been a major focus of these efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hsp90 inhibitor this compound and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Synthesis and Biological Evaluation of a New Class of this compound Derivatives as Potent Inhibitors of Hsp90 - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. apexbt.com [apexbt.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Onalespib(AT13387,ATI13387X)|912999-49-6|COA [dcchemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. selleckchem.com [selleckchem.com]

- 21. selleck.co.jp [selleck.co.jp]

- 22. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]

Geldanamycin as a Probe for Hsp90 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a diverse array of "client" proteins.[1] Many of these client proteins are essential components of signal transduction pathways that regulate cell growth, differentiation, and survival.[1] In cancer cells, Hsp90 is often overexpressed and is crucial for maintaining the function of oncoproteins that drive tumor progression.[1] Geldanamycin, a benzoquinone ansamycin antibiotic, was the first natural product identified to specifically inhibit Hsp90 function.[2][3] It binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[4][5] This inhibition leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins, making this compound and its derivatives powerful tools to probe Hsp90 function and valuable candidates for cancer therapy.[1][6] This technical guide provides a comprehensive overview of the use of this compound as a probe for Hsp90 function, including its mechanism of action, its effects on key signaling pathways, and detailed protocols for its application in research and drug development.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on Hsp90 by competitively binding to the ATP/ADP-binding pocket located in the N-terminal domain of the Hsp90 protein.[2][4] This binding event is a critical first step that triggers a cascade of downstream events, ultimately leading to the degradation of Hsp90 client proteins.

The Hsp90 chaperone cycle is an ATP-dependent process. The binding of ATP to the N-terminal domain induces a conformational change in Hsp90, leading to the transient dimerization of the N-terminal domains and the formation of a "closed" conformation that is competent for client protein folding and activation.[7][8] Hydrolysis of ATP to ADP and phosphate resets the chaperone to an "open" conformation, releasing the client protein.[7]

This compound's binding to the ATP pocket prevents ATP from binding and locks Hsp90 in a conformation that is not conducive to client protein maturation.[5] This disruption of the chaperone cycle leads to the recruitment of E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which polyubiquitinates the Hsp90-bound client proteins.[6] These ubiquitinated client proteins are then targeted for degradation by the 26S proteasome.[6]

Impact on Hsp90 Client Proteins and Signaling Pathways

The inhibition of Hsp90 by this compound leads to the degradation of a wide range of client proteins, many of which are critical for cancer cell survival and proliferation. These client proteins include protein kinases, transcription factors, and steroid hormone receptors.

A key signaling pathway that is heavily reliant on Hsp90 is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR, a receptor tyrosine kinase, is a known Hsp90 client protein.[9] Upon activation by its ligand, EGF, EGFR initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. This compound treatment leads to the degradation of both wild-type and mutant EGFR, thereby abrogating downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK pathways.[10][11]

Quantitative Data

The efficacy of this compound and its derivatives as Hsp90 inhibitors can be quantified through various parameters, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) in cellular assays.

Table 1: Binding Affinity of this compound and Analogs to Hsp90

| Compound | Hsp90 Source | Method | Kd (µM) | Reference |

| This compound | Yeast Hsp90 | Isothermal Titration Calorimetry | 1.22 | [12] |

| This compound | Human Hsp90α (N-terminal domain) | Isothermal Titration Calorimetry | 0.78 | [12] |

| This compound | Human Hsp90 (in MCF-7 cell lysate) | SPROX | 1 (0.5h incubation) | [13] |

| This compound | Human Hsp90 (in MCF-7 cell lysate) | SPROX | 0.03 (24h incubation) | [13] |

| Radicicol | Human Hsp90α (N-terminal domain) | Not specified | 0.019 | [14] |

Table 2: IC50 Values of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | MDA-MB-231 | Breast Cancer | 60 | [6] |

| This compound | HeLa | Cervical Cancer | ~40,000 (40 µM) | [15] |

| 17-DMAG | NCI-H1975 | Non-Small Cell Lung Cancer | 22 | [10] |

| 17-DMAG | NCI-H820 | Non-Small Cell Lung Cancer | Not specified | [10] |

| 17-(tryptamine)-17-demethoxythis compound | MCF-7 | Breast Cancer | 105,620 (105.62 µg/ml) | [16] |

| 17-(tryptamine)-17-demethoxythis compound | HepG2 | Liver Cancer | 124,570 (124.57 µg/ml) | [16] |

| 17-(5'-methoxytryptamine)-17-demethoxythis compound | MCF-7 | Breast Cancer | 82,500 (82.50 µg/ml) | [16] |

| 17-(5'-methoxytryptamine)-17-demethoxythis compound | HepG2 | Liver Cancer | 114,350 (114.35 µg/ml) | [16] |

| This compound Glycoconjugate 26 | Various | Various Cancers | 70.2 - 380.9 | [6] |

Experimental Protocols

Western Blotting for Hsp90 Client Protein Degradation

This protocol details the use of Western blotting to assess the degradation of Hsp90 client proteins following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound (or analog)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., EGFR, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[17]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[17] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[17]

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer.[17] Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[17]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies overnight at 4°C.[17]

-

Wash the membrane with TBST.[17]

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane with TBST.[17]

-

-

Detection: Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.[17]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of client protein degradation.[17]

MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cultured cells.[18]

Materials:

-

Cell culture reagents

-

96-well plates

-

This compound (or analog)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[19]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[19] Include untreated and vehicle-treated controls.

-

MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Study Hsp90-Client Protein Interactions

This protocol outlines the use of Co-IP to investigate the disruption of Hsp90-client protein interactions by this compound.

Materials:

-

Cell culture reagents

-

This compound (or analog)

-

Lysis buffer (non-denaturing, e.g., containing NP-40) with protease inhibitors

-

Antibody against Hsp90 or a client protein for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[20]

-

Pre-clearing: Incubate the cell lysate with beads to reduce non-specific binding.[20]

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Hsp90) overnight at 4°C.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the client protein of interest to determine if it co-immunoprecipitated with Hsp90 and if this interaction is disrupted by this compound.

Hsp90 ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by this compound.[21]

Materials:

-

Purified Hsp90 protein

-

Assay buffer (e.g., HEPES buffer with KCl, MgCl2, and DTT)

-

ATP solution

-

This compound (or analog)

-

Malachite green reagent for phosphate detection[21]

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, set up reactions containing Hsp90 in assay buffer.

-

Inhibitor Addition: Add different concentrations of this compound to the wells. Include a no-inhibitor control.

-

Initiate Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~620-650 nm.

-

Data Analysis: Calculate the percentage of Hsp90 ATPase activity at each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

Conclusion

This compound and its derivatives have been instrumental in elucidating the multifaceted roles of Hsp90 in cellular physiology and pathology. By specifically targeting the ATPase activity of Hsp90, these compounds provide a powerful means to dissect the Hsp90-dependent signaling pathways that are often dysregulated in diseases such as cancer. The experimental protocols detailed in this guide offer a robust framework for researchers to utilize this compound as a chemical probe to investigate Hsp90 function, validate Hsp90 as a therapeutic target, and screen for novel Hsp90 inhibitors. As our understanding of the Hsp90 chaperone machinery continues to evolve, this compound will undoubtedly remain a cornerstone tool in the field of molecular chaperones and drug discovery.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, a Ligand of Heat Shock Protein 90, Inhibits the Replication of Herpes Simplex Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hsp90-specific inhibitor this compound selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wild-type EGFR Is Stabilized by Direct Interaction with HSP90 in Cancer Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hsp90 Inhibition Suppresses Mutant EGFR-T790M Signaling and Overcomes Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of the EGFR Pathway by HSP90 Is Involved in the Pathogenesis of Cushing’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Thermodynamic Analysis of the this compound-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. MTT Assay [protocols.io]

- 20. assaygenie.com [assaygenie.com]

- 21. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Studies of Geldanamycin's Antineoplastic Effects (Pre-2000)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the foundational, pre-2000 research on the anticancer properties of geldanamycin. It covers the initial discovery, the pivotal identification of its mechanism of action, and its effects on key oncogenic signaling pathways. The document includes summaries of quantitative data, detailed experimental protocols derived from early studies, and visualizations of the core biological processes.

Introduction and Initial Discovery

This compound, a benzoquinone ansamycin antibiotic, was first isolated in 1970 from the culture broth of Streptomyces hygroscopicus var. geldanus var. nova[1]. While initially noted for moderate activity against bacteria and fungi, its antineoplastic effects were recognized from its very first description[1][2]. These early observations set the stage for decades of research into its potential as a cancer therapeutic. For years, its precise mechanism remained elusive, with some classifying it as a tyrosine kinase inhibitor[1]. However, a key observation was that its analog, herbimycin A, could only inhibit the v-Src tyrosine kinase in vivo, not in vitro, suggesting its target was not the kinase itself but an interacting protein[1].

The Breakthrough: Identification of Hsp90 as the Target

The definitive breakthrough in understanding this compound's action came in 1994 when Heat Shock Protein 90 (Hsp90) was identified as its direct binding target[1][3][4]. This was a landmark discovery, as it was the first time a molecular chaperone was identified as the target of an anticancer drug[1].

Hsp90 is a highly abundant molecular chaperone, accounting for 1-2% of total cellular protein, that is essential for the conformational stability and function of a wide range of "client" proteins[5][6]. Many of these client proteins are critical signaling molecules that are often mutated or overexpressed in cancer cells, including transcription factors and protein kinases[4][5][7]. The discovery that this compound binds to Hsp90 explained the previously observed reversion of the malignant phenotype in v-Src transformed cells; this compound was shown to induce the dissolution of the Hsp90–v-src heterocomplex, leading to the kinase's degradation[1].

Further crystallographic and biochemical studies in the late 1990s pinpointed this compound's binding site to a unique pocket in the N-terminal domain of Hsp90[1]. This pocket was subsequently identified as the binding site for ATP, and this compound was found to act as a competitive inhibitor of Hsp90's essential ATPase activity[1][6].

Effects on Key Oncogenic Client Proteins

By inhibiting Hsp90, this compound leads to the destabilization and subsequent proteasomal degradation of numerous oncogenic client proteins. Early research focused on several key players in tumorigenesis.

-

v-Src: As the protein that led to the discovery of the Hsp90 link, the viral Src kinase (v-Src) was a primary focus. In transformed cells, v-Src forms a heterocomplex with Hsp90[1]. This compound treatment disrupts this complex, leading to the rapid degradation of v-Src and reversion of the transformed phenotype[1].

-

Raf-1: The Raf-1 kinase is a critical component of the Ras-Raf-MEK-ERK signaling pathway. A physical interaction between Raf-1 and Hsp90 was identified in the early 1990s[1]. Studies showed that treating breast cancer cells with this compound resulted in the rapid, proteasome-mediated destabilization of Raf-1[1].

-

Mutated p53: The tumor suppressor protein p53 is frequently mutated in cancer. Early studies revealed that this compound treatment could destabilize mutated forms of p53 in various cancer cell lines, while having no effect on wildtype p53 in the same models[1]. This was the first demonstration of a specific pharmacological modulation of mutated p53[1].

-

Bcr-Abl: The fusion protein p210bcr-abl, characteristic of chronic myelogenous leukemia, was shown to be an Hsp90 client protein[8][9]. Treatment with this compound was found to decrease the association of p210bcr-abl with Hsp90, leading to its degradation by the proteasome[8][9].

Quantitative Data from Early & Relevant Studies

Quantitative data from studies before 2000 is sparse in review literature. The tables below summarize relevant in vitro cytotoxicity data and in vivo dosages mentioned in the literature, which provide context for the potency of this compound and its derivatives.

Table 1: In Vitro Antineoplastic Activity

| Compound | Cell Line(s) | Assay Type | Endpoint | Reported IC₅₀ / Concentration | Reference Context |

|---|---|---|---|---|---|

| This compound | Murine Mesothelioma (AB1, AE17) | MTT Assay | Cell Growth | ~10-20 nM | Recent study, provides modern context for potency[10] |

| This compound | Human Mesothelioma (VGE62, JU77) | MTT Assay | Cell Growth | ~20-40 nM | Recent study, provides modern context for potency[10] |

| This compound | Human Mesothelioma (JU77) | Soft Agar Assay | Colony Formation | Significant decrease at ≥ 6.25 nM | Recent study, provides modern context for potency[10] |

| This compound | Human Cervical (HeLa, SiHa) | Clonogenic | Cell Survival | 100 nM (used for synergy studies) | Study demonstrating radiosensitization[11] |

| 17-AAG | Human Cervical (HeLa, SiHa) | Clonogenic | Cell Survival | 150 nM (used for synergy studies) | Study demonstrating radiosensitization[11] |

Table 2: In Vivo Experimental Data

| Compound | Animal Model | Tumor Model | Dosing Regimen | Outcome | Reference Context |

|---|---|---|---|---|---|

| This compound | BALB/c Mice | Orthotopic Mesothelioma | 0.1 mg/kg, IP, twice daily for 5 days | Tolerated but no significant anti-tumor effect | Recent study showing in vivo challenge[10] |

| this compound | Mice | Carrageenan-induced paw edema | 0.1, 0.3, 1 mg/kg | Dose-dependent anti-inflammatory effect | Study showing in vivo biological activity[12] |

Note: While some of these studies are more recent, they utilize the foundational knowledge from the pre-2000 era and provide concrete quantitative examples of this compound's potency.

Key Experimental Protocols

The elucidation of this compound's mechanism relied on a core set of biochemical and cell biology techniques.

Protocol 1: Co-Immunoprecipitation to Assess Hsp90-Client Interaction